molecular formula C17H15FN2O2S B2376988 N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide CAS No. 868375-63-7

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide

Cat. No. B2376988
M. Wt: 330.38
InChI Key: FUMILZBDFQEVCY-ZPHPHTNESA-N
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Description

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring.

Scientific Research Applications

Antitumor and Anticancer Potential

A significant area of research is the exploration of benzothiazole derivatives for their antitumor and anticancer properties. Compounds similar to N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide have been investigated for their ability to inhibit the growth of tumor cells. The structural motif of benzothiazole, especially when conjugated with specific functional groups, has shown promising antitumor activities in various studies. These activities are often mediated through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of cancer cell proliferation (Kawakami et al., 1998; Osmaniye et al., 2018).

Fluorescent Sensors and Imaging Agents

Another important application area is the development of fluorescent sensors and imaging agents. Benzothiazole derivatives, due to their favorable electronic properties, have been employed as fluorescent probes for the detection of metal ions and biological molecules. These compounds can undergo specific interactions that lead to changes in their fluorescence properties, making them useful for sensing applications (Suman et al., 2019).

Materials Science and Photodynamic Therapy

In materials science, benzothiazole derivatives have been explored for their potential in photodynamic therapy (PDT). Certain derivatives exhibit high singlet oxygen quantum yields and appropriate photophysical properties, making them candidates for use as photosensitizers in PDT, a treatment modality for cancer that involves light-induced activation of a photosensitizing agent to kill cancer cells (Pişkin et al., 2020).

Chemical Synthesis and Catalysis

Benzothiazole and its derivatives are also valuable in chemical synthesis and catalysis, serving as intermediates in the synthesis of complex molecules. Their unique structural and electronic characteristics enable them to participate in various chemical reactions, including C-H activation and cyclization processes, to yield a wide range of functionalized compounds (Xu et al., 2018).

Safety And Hazards

The safety and hazards associated with these compounds are not detailed in the available resources .

properties

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c1-3-20-15-12(18)8-6-10-14(15)23-17(20)19-16(21)11-7-4-5-9-13(11)22-2/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMILZBDFQEVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide

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